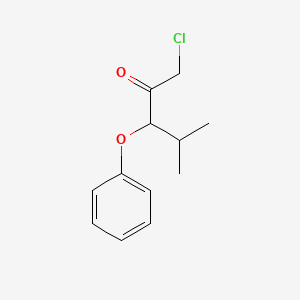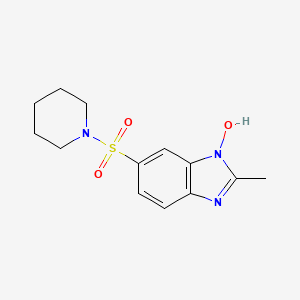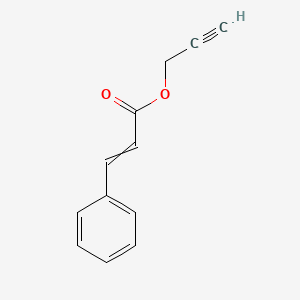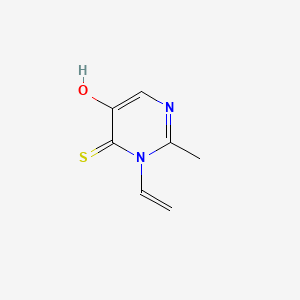
3H-Pyrimidine-4-thione, 5-hydroxy-2-methyl-3-vinyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-Pyrimidine-4-thione, 5-hydroxy-2-methyl-3-vinyl- is a heterocyclic compound with the molecular formula C7H8N2OS. This compound is characterized by a pyrimidine ring with a thione group at the 4-position, a hydroxy group at the 5-position, a methyl group at the 2-position, and a vinyl group at the 3-position. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrimidine-4-thione, 5-hydroxy-2-methyl-3-vinyl- can be achieved through various methods. One common approach involves the reaction of 2-methyl-3-vinylpyrimidine with sulfur reagents such as Lawesson’s reagent or phosphorus pentasulfide to introduce the thione group at the 4-position . The reaction is typically carried out under reflux conditions in an inert solvent like toluene or xylene.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3H-Pyrimidine-4-thione, 5-hydroxy-2-methyl-3-vinyl- undergoes various chemical reactions, including:
Oxidation: The hydroxy group at the 5-position can be oxidized to form a ketone.
Reduction: The thione group can be reduced to a thiol.
Substitution: The vinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the vinyl group under basic conditions.
Major Products Formed
Oxidation: Formation of 5-keto-2-methyl-3-vinyl-4-thiopyrimidine.
Reduction: Formation of 4-thiol-5-hydroxy-2-methyl-3-vinylpyrimidine.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3H-Pyrimidine-4-thione, 5-hydroxy-2-methyl-3-vinyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.
Medicine: Explored for its antitumor and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3H-Pyrimidine-4-thione, 5-hydroxy-2-methyl-3-vinyl- involves its interaction with molecular targets such as enzymes and receptors. The thione group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The hydroxy and vinyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, enhancing the compound’s binding affinity to its targets.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-hydroxy-: Similar structure but lacks the thione and vinyl groups.
3-Hydroxy-4-methyl-2(3H)-thiazolethione: Contains a thiazole ring instead of a pyrimidine ring.
Pyrimidopyrimidines: Bicyclic compounds with two fused pyrimidine rings.
Uniqueness
3H-Pyrimidine-4-thione, 5-hydroxy-2-methyl-3-vinyl- is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a thione and a vinyl group allows for diverse chemical transformations and interactions with biological targets.
Propiedades
Número CAS |
93517-71-6 |
|---|---|
Fórmula molecular |
C7H8N2OS |
Peso molecular |
168.22 g/mol |
Nombre IUPAC |
3-ethenyl-5-hydroxy-2-methylpyrimidine-4-thione |
InChI |
InChI=1S/C7H8N2OS/c1-3-9-5(2)8-4-6(10)7(9)11/h3-4,10H,1H2,2H3 |
Clave InChI |
XDTHBWGGTRJDFX-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(C(=S)N1C=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-Methylenebis[2-(undecyloxy)benzene]](/img/structure/B14367190.png)
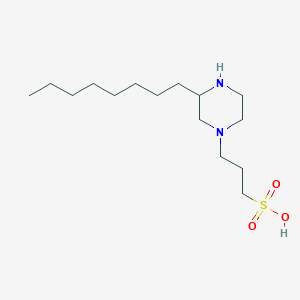
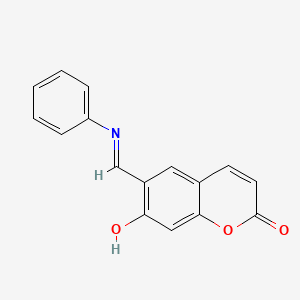
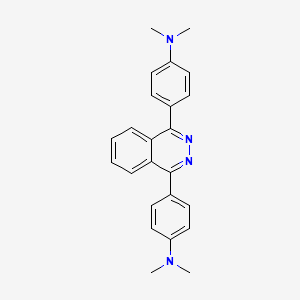
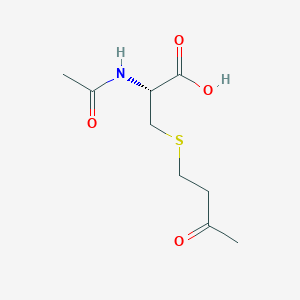
![2-(5-{4-[(9H-Fluoren-9-ylidene)methyl]phenyl}piperidin-2-YL)ethan-1-OL](/img/structure/B14367216.png)
![N-[3-(furan-2-yl)propylidene]hydroxylamine](/img/structure/B14367218.png)
![N-[Oxo(phenyl)acetyl]-N-phenylnaphthalene-1-carboxamide](/img/structure/B14367227.png)
![4-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]phenol](/img/structure/B14367231.png)
